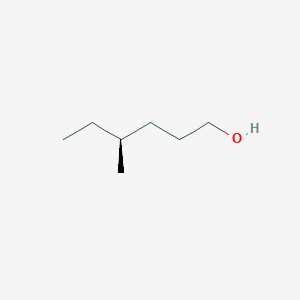

(S)-(+)-4-Methyl-1-hexanol

Übersicht

Beschreibung

(S)-(+)-4-Methyl-1-hexanol is an organic compound with the molecular formula C7H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its pleasant odor and is often used in the fragrance industry. The (S)-enantiomer is the one that rotates plane-polarized light in a positive direction.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-(+)-4-Methyl-1-hexanol can be synthesized through several methods. One common approach is the reduction of 4-methyl-1-hexanone using a chiral reducing agent. This method ensures the production of the (S)-enantiomer specifically. Another method involves the asymmetric hydrogenation of 4-methyl-1-hexene using a chiral catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyl-1-hexanal. This process typically employs a chiral catalyst to ensure the selective production of the (S)-enantiomer. The reaction conditions usually involve moderate temperatures and pressures to optimize yield and enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-(+)-4-Methyl-1-hexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methyl-1-hexanal or further to 4-methyl-1-hexanoic acid.

Reduction: It can be reduced to form 4-methyl-1-hexane.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrogen halides (HX) or tosyl chloride (TsCl) in the presence of a base are commonly used.

Major Products:

Oxidation: 4-Methyl-1-hexanal, 4-Methyl-1-hexanoic acid.

Reduction: 4-Methyl-1-hexane.

Substitution: Various alkyl halides or tosylates.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Solvent and Intermediate in Organic Synthesis

- (S)-(+)-4-Methyl-1-hexanol serves as a solvent and an intermediate in the synthesis of various organic compounds. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can be used to produce other chiral molecules.

- Flavoring Agent

- Chemical Manufacturing

Biological Applications

- Pheromone Research

- Pharmaceutical Development

Case Study 1: Synthesis of Chiral Alcohols

A study published in Molecules demonstrated a convenient synthesis method for producing (3R, 4S)-4-Methyl-3-hexanol using this compound as a starting material. This process highlights the utility of this compound in synthesizing other biologically relevant compounds .

| Compound | Synthesis Method | Yield |

|---|---|---|

| (3R, 4S)-4-Methyl-3-hexanol | Hydrogenation of precursor | 88% |

Case Study 2: Pheromone Analysis

Research conducted on the pheromonal communication systems of ants revealed that this compound plays a role in the chemical signaling pathways among ant species. The study analyzed various behavioral responses to this compound, establishing its significance in ecological interactions .

Wirkmechanismus

The mechanism of action of (S)-(+)-4-Methyl-1-hexanol involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fragrance. In chemical reactions, its hydroxyl group (-OH) can participate in various reactions, such as hydrogen bonding, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

®-(-)-4-Methyl-1-hexanol: The enantiomer of (S)-(+)-4-Methyl-1-hexanol, which rotates plane-polarized light in the opposite direction.

4-Methyl-1-hexanol: The racemic mixture containing both (S)- and ®-enantiomers.

4-Methyl-2-hexanol: A structural isomer with the hydroxyl group on the second carbon instead of the first.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and reactivity compared to its enantiomer and other isomers. Its enantiomeric purity is crucial in applications where the specific three-dimensional arrangement affects the outcome, such as in fragrance formulation and chiral synthesis.

Biologische Aktivität

(S)-(+)-4-Methyl-1-hexanol, with the CAS number 1767-46-0, is a chiral alcohol that has garnered attention for its diverse applications and biological activities. This compound is primarily utilized in the fragrance industry due to its sweet, fruity scent and is also employed in food and beverage formulations as a flavoring agent. However, its biological activity extends beyond these applications, warranting a detailed exploration of its effects on various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C7H16O |

| Molar Mass | 116.201 g/mol |

| Density | 0.83 g/cm³ |

| Boiling Point | 126 °C |

| pKa | 15.20 (predicted) |

| Refractive Index | 1.428 (neat) |

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study assessed its effectiveness against bacteria and fungi, revealing that it inhibits the growth of certain strains, making it a potential candidate for use in food preservation and as a natural antimicrobial agent in cosmetics .

2. Insect Pheromone Interactions

Interestingly, this compound has been identified as a component of insect pheromones. It plays a role in the aggregation behavior of certain beetle species, particularly in attracting Scolytus amygdali (almond bark beetle) when combined with specific stereoisomers . This suggests that the compound may influence ecological interactions and could be leveraged in pest management strategies.

3. Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile. While limited data exists specifically for this compound, related substances such as 2-hexanone have been studied extensively. These studies highlight potential neurotoxic effects at high exposure levels, emphasizing the need for careful evaluation when considering this compound in consumer products .

Case Study: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial counts at concentrations above 0.5% (v/v), indicating its potential as an effective preservative in food products.

Research Findings: Insect Behavior

In field tests conducted to assess the behavioral response of Scolytus amygdali to various pheromonal compounds, it was found that this compound significantly increased beetle aggregation when used alongside (3S,4S)-4-methyl-3-heptanol. This finding underscores its role in chemical ecology and pest control strategies .

Eigenschaften

IUPAC Name |

(4S)-4-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPVNLWKVZZBTM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541465 | |

| Record name | (4S)-4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-46-0 | |

| Record name | (4S)-4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.